molecular formula C7H10O4 B13931697 2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one CAS No. 525600-93-5

2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B13931697
CAS No.: 525600-93-5
M. Wt: 158.15 g/mol
InChI Key: OSIVAJFKHGFGAU-UHFFFAOYSA-N
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Description

4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is a chemical compound with the molecular formula C7H10O4 It is a derivative of 4H-1,3-dioxin-4-one, characterized by the presence of hydroxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of appropriate precursors under catalyst-free conditions. For instance, a green and practical method has been developed to construct 4H-1,3-dioxin-4-one derivatives using commercial and cheap starting materials . The reaction conditions typically involve mild temperatures and short reaction times, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the scalability of the catalyst-free method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and ester groups in its structure allows it to participate in diverse chemical transformations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield corresponding aldehydes or carboxylic acids, while reduction can lead to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxymethyl and ester groups play a crucial role in these interactions, facilitating the compound’s binding to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is unique due to its specific combination of hydroxymethyl and dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Properties

CAS No.

525600-93-5

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-(hydroxymethyl)-2,6-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C7H10O4/c1-5-3-6(9)11-7(2,4-8)10-5/h3,8H,4H2,1-2H3

InChI Key

OSIVAJFKHGFGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(O1)(C)CO

Origin of Product

United States

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